

Investigating the Targets of AZD4017: An In-depth Technical Guide

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Compound of Interest

Compound Name: AZD 4017

Cat. No.: B1684383

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This technical guide provides a comprehensive overview of the molecular targets of AZD4017, a selective inhibitor of 11 β -hydroxysteroid dehydrogenase type 1 (11 β -HSD1). The information presented herein is intended to support further research and development efforts related to this compound.

Introduction

AZD4017 is a potent and selective, orally bioavailable inhibitor of the enzyme 11 β -hydroxysteroid dehydrogenase type 1 (11 β -HSD1).[1][2] This enzyme plays a critical role in the tissue-specific regulation of glucocorticoid levels by converting inactive cortisone to active cortisol.[1] By inhibiting 11 β -HSD1, AZD4017 effectively reduces the intracellular concentration of cortisol in key metabolic tissues such as the liver, adipose tissue, and skeletal muscle.[1] This mechanism of action has been investigated for its therapeutic potential in a variety of conditions, including metabolic syndrome, nonalcoholic fatty liver disease (NAFLD), and idiopathic intracranial hypertension.[3][4]

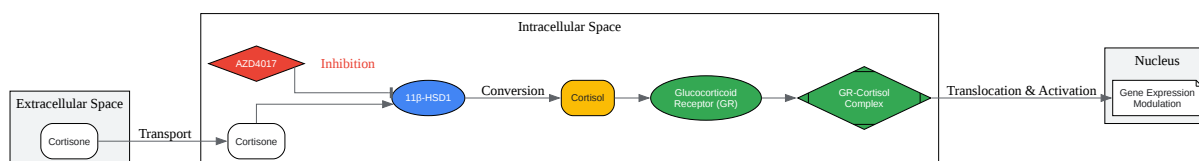
Primary Target and Mechanism of Action

The primary molecular target of AZD4017 is 11 β -hydroxysteroid dehydrogenase type 1 (11 β -HSD1).[1][2] AZD4017 binds to and inhibits the activity of this enzyme, thereby preventing the conversion of cortisone to the biologically active glucocorticoid, cortisol.[1] This targeted

inhibition of cortisol production is the principal mechanism through which AZD4017 exerts its pharmacological effects.[3]

Signaling Pathway

The inhibition of 11 β -HSD1 by AZD4017 directly impacts the glucocorticoid signaling pathway. Under normal physiological conditions, 11 β -HSD1 increases the local concentration of cortisol, which can then bind to and activate the glucocorticoid receptor (GR). Activated GR translocates to the nucleus and modulates the transcription of various genes. By blocking cortisol production, AZD4017 prevents the activation of the glucocorticoid receptor by locally generated cortisol.



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Figure 1: AZD4017 Signaling Pathway. Max Width: 760px.

Quantitative Data on Target Affinity and Selectivity

AZD4017 has been demonstrated to be a highly potent inhibitor of human 11 β -HSD1 with excellent selectivity against other related enzymes.

Target	Species	Assay Type	IC50	Reference
11 β -HSD1	Human	Enzyme Assay	7 nM	[2]
11 β -HSD1	Human	Adipocyte Assay	2 nM	[2]
11 β -HSD1	Cynomolgus Monkey	Enzyme Assay	29 nM	[2]
11 β -HSD2	Human	Enzyme Assay	>30 μ M	[2]
17 β -HSD1	Human	Enzyme Assay	>30 μ M	[2]
17 β -HSD3	Human	Enzyme Assay	>30 μ M	[2]
Glucocorticoid Receptor	Not Specified	Binding Assay	No measurable activity	[2]
Mineralocorticoid Receptor	Not Specified	Binding Assay	No measurable activity	[2]

Experimental Protocols

The following section details a representative methodology for determining the in vitro potency of 11 β -HSD1 inhibitors like AZD4017.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for 11 β -HSD1 Inhibition

This cell-free enzymatic assay is commonly used for high-throughput screening of 11 β -HSD1 inhibitors.

Objective: To determine the IC50 value of a test compound (e.g., AZD4017) against recombinant human 11 β -HSD1.

Materials:

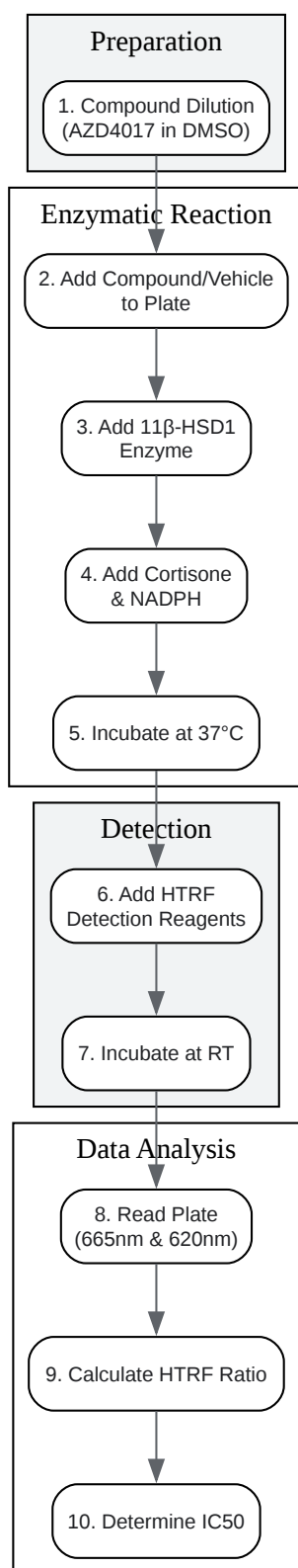
- Recombinant human 11 β -HSD1 enzyme
- Cortisone (substrate)

- NADPH (cofactor)
- Cortisol-d2 (HTRF tracer)
- Anti-Cortisol-Cryptate (HTRF donor)
- Assay buffer (e.g., phosphate buffer with BSA)
- Test compound (AZD4017)
- 384-well low-volume microplates
- HTRF-compatible plate reader

Methodology:

- Compound Preparation:
 - Prepare a serial dilution of AZD4017 in DMSO.
 - Further dilute the compound solutions in assay buffer to the desired final concentrations.
- Enzyme Reaction:
 - Add the diluted test compound or vehicle (DMSO) to the wells of the microplate.
 - Add the 11 β -HSD1 enzyme to each well.
 - Initiate the enzymatic reaction by adding a mixture of cortisone and NADPH.
 - Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
- Detection:
 - Stop the reaction by adding a detection mixture containing Cortisol-d2 and Anti-Cortisol-Cryptate.
 - Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for antibody binding.

- Data Acquisition:
 - Read the plate on an HTRF-compatible plate reader at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
- Data Analysis:
 - Calculate the HTRF ratio (665 nm / 620 nm) for each well.
 - Plot the HTRF ratio against the logarithm of the inhibitor concentration.
 - Determine the IC50 value by fitting the data to a four-parameter logistic equation.



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Figure 2: HTRF Assay Experimental Workflow. Max Width: 760px.

Conclusion

AZD4017 is a highly potent and selective inhibitor of 11 β -HSD1. Its mechanism of action, centered on the reduction of intracellular cortisol levels, has been well-characterized. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and scientists working on this compound and related therapeutic strategies. The high selectivity of AZD4017 minimizes the potential for off-target effects, making it a valuable tool for investigating the role of 11 β -HSD1 in health and disease.

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